![molecular formula C9H11NO2Se B1609674 SE-Phenyl-L-selenocysteine CAS No. 71128-82-0](/img/structure/B1609674.png)
SE-Phenyl-L-selenocysteine
Overview
Description
SE-Phenyl-L-selenocysteine (SePhe) is an amino acid analog of cysteine, which contains selenium instead of sulfur. It has been found to have various biochemical and physiological effects, making it a promising compound for scientific research.
Scientific Research Applications
Synthetic Chemistry
- Peptide Synthesis : SE-Phenyl-L-selenocysteine derivatives like Fmoc-3-methyl-Se-phenylselenocysteine (FmocMeSec(Ph)) are utilized in solid-phase peptide synthesis (SPPS). These derivatives enable the introduction of specific residues into peptide chains through oxidative elimination, facilitating the synthesis of complex peptides (Zhu et al., 2003).
Biological and Medicinal Applications
Selenium Phytoremediation : Research has shown that overexpressing selenocysteine methyltransferase, a gene encoding a protein that metabolizes selenocysteine, can enhance selenium phytoremediation in plants. This is particularly effective in enhancing the plant's ability to tolerate and accumulate selenium, crucial for environmental cleanup (Leduc et al., 2006).
Kidney-Selective Prodrugs : SE-Phenyl-L-selenocysteine derivatives have been studied as potential kidney-selective prodrugs. These derivatives can be activated by renal enzymes to form selenium-containing chemoprotectants or antitumor agents, highlighting their potential in targeted therapy (Andreadou et al., 1996).
Selenoproteins Synthesis : The synthesis and semisynthesis of selenopeptides and selenoproteins involve SE-Phenyl-L-selenocysteine. These processes are crucial for modifying protein folding, stability, and reactivity, which are important in protein engineering (Liu et al., 2018).
Proteomics Research : Research has identified the importance of selenocysteine in proteomics. A study showed that altering search parameters in proteomics data analysis led to the identification of selenocysteine-containing peptides, demonstrating its significance in protein studies (Fenyö & Beavis, 2016).
Metabolic Syndrome Studies : Disruption of selenocysteine lyase-mediated selenium recycling in mice leads to metabolic syndrome, highlighting the role of selenocysteine metabolism in metabolic health (Seale et al., 2012).
Fluorescent Probes for Biological Studies : SE-Phenyl-L-selenocysteine derivatives are used in the design of fluorescent probes for the selective recognition of selenocysteine. This aids in studying the biological roles of selenocysteine and selenoproteins in vivo (Zhang et al., 2015).
properties
IUPAC Name |
(2R)-2-amino-3-phenylselanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2Se/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVUZBNZZOUSS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[Se]C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431490 | |
Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SE-Phenyl-L-selenocysteine | |
CAS RN |
71128-82-0 | |
Record name | (2R)-2-amino-3-phenylselanylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Se-Phenyl-L-selenocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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